Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate
CAS No.:
Cat. No.: VC18172830
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate |
| Standard InChI | InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-6-4-5-7-9(8)14/h4-7,10,14H,13H2,1-3H3 |
| Standard InChI Key | GPSKLEHIZRFCKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=C1O)N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular structure combines aromatic, amino, and ester functionalities. Key features include:
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IUPAC Name: tert-Butyl 2-amino-2-(2-hydroxyphenyl)acetate
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Molecular Formula: C₁₂H₁₇NO₃
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Molecular Weight: 223.27 g/mol
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Canonical SMILES: CC(C)(C)OC(=O)C(C1=CC=CC=C1O)N
The tert-butyl group enhances steric bulk, potentially improving stability during reactions, while the 2-hydroxyphenyl moiety enables hydrogen bonding and coordination chemistry .
Synthesis and Preparation Methods
Esterification of 2-Amino-2-(2-Hydroxyphenyl)Acetic Acid
The primary synthesis route involves esterifying 2-amino-2-(2-hydroxyphenyl)acetic acid with tert-butyl alcohol under acidic conditions. Typical catalysts include sulfuric acid or p-toluenesulfonic acid. Reaction parameters such as temperature (60–80°C) and solvent (toluene or dichloromethane) are optimized to achieve yields exceeding 80%.
Reaction Scheme:
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Chemical Reactivity and Functionalization
Amino Group Reactivity
The primary amine participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes/ketones.
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Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the tert-butyl ester hydrolyzes to regenerate the carboxylic acid. This reversibility is exploited in prodrug design, where the ester acts as a protecting group.
Phenolic hydroxyl Group
The 2-hydroxyphenyl group undergoes:
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Electrophilic Substitution: Nitration, sulfonation, or halogenation at the aromatic ring.
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Oxidation: Conversion to quinones under strong oxidizing agents .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound’s scaffold appears in kinase inhibitors and anticancer agents. For instance, J. Med. Chem. (2014) reported tert-butylphenol derivatives as intermediates in synthesizing quinoline-based antitumor compounds. The amino and hydroxyl groups facilitate interactions with biological targets like ATP-binding pockets .
Prodrug Development
The tert-butyl ester enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, a strategy used in NSAID prodrugs.
Physicochemical Properties
Comparative Analysis with Analogues
tert-Butyl vs. Methyl Esters
Methyl esters (e.g., methyl 2-amino-2-(2-hydroxyphenyl)acetate) exhibit faster hydrolysis rates but lower thermal stability. The tert-butyl group’s steric hindrance delays enzymatic degradation, making it preferable for sustained-release formulations .
Ortho- vs. Para-Substituted Phenols
Compared to para-substituted analogues (e.g., 4-tert-butylphenol derivatives), the ortho-hydroxyl group in this compound enhances intramolecular hydrogen bonding with the amino group, stabilizing specific conformations .
Industrial and Research Significance
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Scale-Up Synthesis: VulcanChem offers the compound for research, underscoring its commercial availability.
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Catalysis: As a ligand in asymmetric catalysis, it facilitates enantioselective C–C bond formations .
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Material Science: Incorporated into polymers for UV stabilization due to phenolic antioxidant properties.
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